Compound Description: This compound was synthesized via a three-component reaction and characterized using various spectroscopic techniques [].
Relevance: While structurally distinct from 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, this compound shares the presence of a 3,4-dichlorophenyl substituted pyrazole ring. The differing core structures and substituents highlight the diversity within this chemical space.
Compound Description: The crystal structure of this compound revealed a dihedral angle of 35.6° between the pyrazole and benzene rings, influencing its molecular packing through N—H⋯O hydrogen bonds [].
Relevance: Similar to 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, this compound features a 3,4-dichlorophenyl group directly attached to the pyrazole ring. The variation in substitution patterns on the pyrazole core and the absence of the morpholine moiety in this compound showcases the structural diversity possible while retaining this key feature.
Compound Description: This compound, along with compound 6l, demonstrated inhibitory activity against histone deacetylases (HDACs) in human breast cancer cells. In silico analysis suggests its potential as a base structure for developing new cancer drugs [].
Compound Description: This compound, in conjunction with compound 5h, exhibited inhibitory effects against HDACs in human breast cancer cells. Computational studies further support its potential as a lead structure for novel anticancer therapies [].
Relevance: Though this compound lacks the 3,4-dichlorophenyl group present in 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, it features a similar linker structure connecting a heterocyclic ring (isoxazole) to a pyrimidine-morpholine system. This suggests that exploring variations in the linker and the heterocyclic ring attached to the morpholine moiety in the target compound could be valuable for modulating its biological activity.
Relevance: While structurally distinct from 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, Lu AF21934 highlights the significance of the 3,4-dichlorophenyl group, which it shares with the target compound. This shared feature suggests a potential commonality in their binding interactions with certain targets, although their overall structures and biological activities differ significantly.
Compound Description: This compound, similar to Lu AF21934, acts as a positive allosteric modulator of mGlu4. Preclinical evaluations in rat and primate models of L-DOPA-induced dyskinesia demonstrated its inability to alleviate established dyskinesia, suggesting limited therapeutic potential in this context [].
Compound Description: This compound emerged as a lead structure within a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as selective JNK3 inhibitors. It exhibited potent inhibitory activity against JNK3 with an IC50 value of 227 nM, showing high selectivity against a panel of 38 kinases [].
Relevance: Like 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, this compound features a 3,4-dichlorophenyl substituted pyrazole ring. Despite having a pyrimidine ring instead of morpholine, the shared elements suggest that the 3,4-dichlorophenyl-pyrazole could be a potential pharmacophore for JNK3 inhibition. This highlights a potential structure-activity relationship for JNK3 inhibition that could be explored further.
Compound Description: BD-1063 functions as a selective antagonist of the σ1 receptor and has been investigated for its ability to modulate μ-opioid–induced analgesia. Studies demonstrated that systemic or local administration of BD-1063 potentiated the antinociceptive effects of various μ-opioid analgesics in mice without affecting opioid-induced constipation [].
Compound Description: S1RA acts as a selective σ1 receptor antagonist. Similar to BD-1063, it has demonstrated the ability to enhance μ-opioid–induced mechanical antinociception in mice when administered either systemically or locally, without exacerbating opioid-induced constipation [].
Relevance: Though lacking the 3,4-dichlorophenyl substituent present in 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, S1RA incorporates a pyrazole ring and a morpholine ring within its structure. This structural similarity underscores the potential of these moieties in influencing biological activity, even in the absence of the 3,4-dichlorophenyl group.
Compound Description: This oil-soluble compound exhibits notable fungicidal activity against Rhizoctonia solani and served as the core material encapsulated within polyurea microcapsules. This encapsulation aimed to achieve controlled release of the fungicide, potentially enhancing its efficacy and minimizing environmental impact [].
Relevance: This compound, like 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, contains both a 3,4-dichlorophenyl group and a pyrazole ring, highlighting their potential importance in fungicidal activity. Despite the structural differences in linkers and the presence of a chlorine atom on the pyrazole ring, the shared features suggest that exploring variations in these aspects could be valuable for optimizing fungicidal properties.
Compound Description: This compound is a selective antagonist of the cholecystokinin 1 (CCK1) receptor. Efficient and scalable synthetic routes have been developed for this compound, focusing on concise pyrazole formation and effective enantioselective strategies to obtain the desired S-enantiomer in high optical purity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.